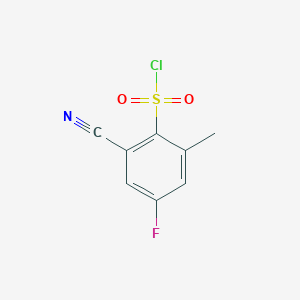

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid, also known as 3-Bromo-5-chlorosulfonyl-4-methylbenzoic acid or 3-BrCS-4-MeBz, is a versatile chemical compound with a wide range of applications in scientific research. It is a member of the benzoic acid family and is an important intermediate in the synthesis of a variety of compounds. 3-BrCS-4-MeBz is used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. Its unique properties make it an ideal reagent for a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

- A study demonstrated the synthesis of novel sulfamoylbenzoates with potential antifungal properties against Malassezia furfur, indicating the utility of bromobenzoic acid derivatives in developing treatments for skin diseases like seborrheic dermatitis. These compounds were synthesized from 3-amino-5-bromobenzoic acid, showcasing the importance of halogenated benzoic acids in pharmaceutical research (Trifonov et al., 2020).

Antimicrobial Activity

- Research on bifunctional sulfonamide-amide derivatives, synthesized from 4-methyl benzoic acid and chlorosulfonic acid, showed significant in vitro antibacterial and antifungal activities. This illustrates the compound's role in developing new antimicrobial agents, highlighting its importance in addressing drug-resistant bacterial and fungal infections (Abbavaram & Reddyvari, 2013).

Organic Synthesis Methodologies

- The compound's utility extends to organic synthesis methodologies, where it serves as a precursor in synthesizing complex molecular structures. For example, research involving the direct conversion of an ortho-allylphenol to a chlorosulfonyl-3-methyl-1,2-benzoxathiin 2,2-dioxide showcases innovative approaches to synthesizing sulfur-containing heterocycles, which are valuable in various chemical industries (Qaisi et al., 2004).

Structural and Electrostatic Analysis

- Studies involving crystallographic and electronic structure analyses of benzoic acid derivatives, including halogenated variants, provide insight into the molecular interactions and properties that dictate their behavior in different phases. Such research aids in understanding the solubility, stability, and reactivity of these compounds, which is crucial for their application in drug formulation and material science (Pramanik et al., 2019).

Propiedades

IUPAC Name |

3-bromo-5-chlorosulfonyl-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-4-6(9)2-5(8(11)12)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBQETUSWJJHBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)